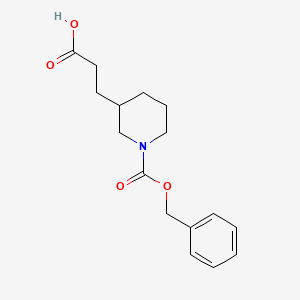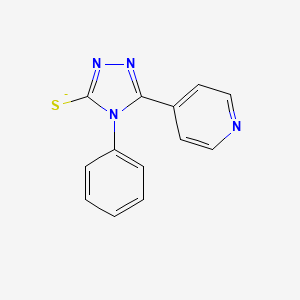![molecular formula C25H15NO B15130946 5-Phenylindeno[2,1-b]carbazol-7(5H)-one](/img/structure/B15130946.png)
5-Phenylindeno[2,1-b]carbazol-7(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenylindeno[2,1-b]carbazol-7(5H)-one is a complex organic compound belonging to the class of carbazoles. Carbazoles are nitrogen-containing heterocycles known for their wide range of applications in pharmaceuticals, materials science, and organic electronics. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylindeno[2,1-b]carbazol-7(5H)-one typically involves multi-step organic reactions. One common method includes the use of indoles as starting materials, which undergo transition-metal catalyzed C-H functionalization, metal-free cyclization, and electrophilic iodocyclizations . Another approach involves the regioselective dilithiation of carbazoles, followed by electrophilic trapping to introduce functional groups at specific positions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-Phenylindeno[2,1-b]carbazol-7(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups like halides or alkyl chains.
Applications De Recherche Scientifique
5-Phenylindeno[2,1-b]carbazol-7(5H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its pharmacological potential in drug development.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent photophysical properties
Mécanisme D'action
The mechanism of action of 5-Phenylindeno[2,1-b]carbazol-7(5H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Phenyl-5,7-dihydroindolo[2,3-b]carbazole
- Carbazole-based compounds containing aldehyde and cyanoacetic acid
Uniqueness
5-Phenylindeno[2,1-b]carbazol-7(5H)-one is unique due to its specific structural features, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and photophysical characteristics, making it suitable for specialized applications in materials science and pharmaceuticals.
Propriétés
Formule moléculaire |
C25H15NO |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
5-phenylindeno[2,1-b]carbazol-7-one |
InChI |
InChI=1S/C25H15NO/c27-25-19-12-5-4-10-17(19)20-14-21-18-11-6-7-13-23(18)26(24(21)15-22(20)25)16-8-2-1-3-9-16/h1-15H |
Clé InChI |
QXSSUUAEUZUKFD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC5=C(C=C42)C(=O)C6=CC=CC=C65 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


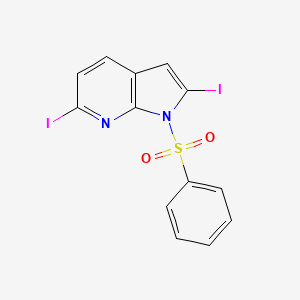
![5-(2-Chloroethyl)-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-YL]pyrimidine-2,4-dione](/img/structure/B15130874.png)
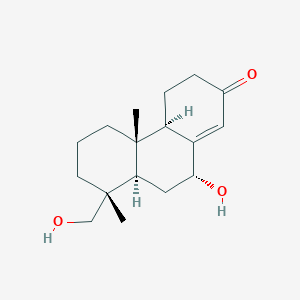


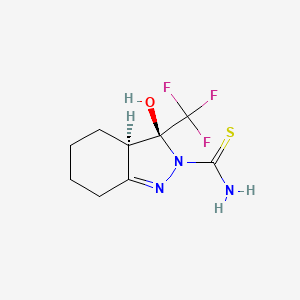
![methyl 2-{(1S)-2-(benzyloxy)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B15130897.png)

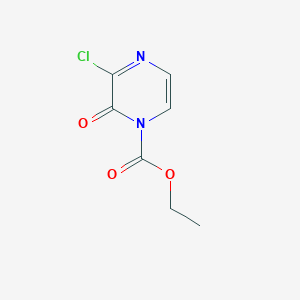


![L-Ornithinamide, L-arginyl-N-[5-[[(2S)-4-amino-2-[(1H-indol-3-ylacetyl)amino]-1,4-dioxobutyl]amino]pentyl]-(9CI)](/img/structure/B15130938.png)
